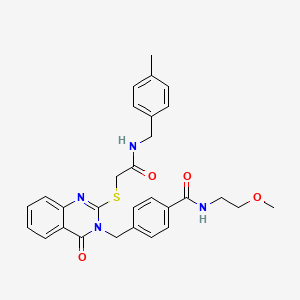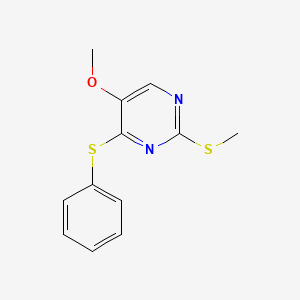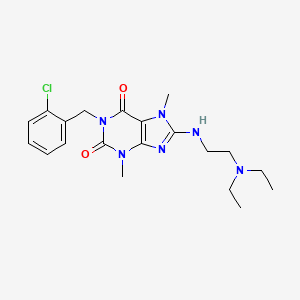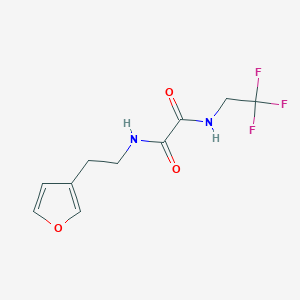![molecular formula C7H11ClF3NO B2537238 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride CAS No. 1461706-48-8](/img/structure/B2537238.png)
6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azabicycloheptane derivatives is a topic of active research. For instance, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been developed, which serves as a precursor for further derivatization . Another study presents a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals and a [2+2]-photochemical cyclization . Additionally, a non-chiral 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid was synthesized in six steps from a dibromohexanedioate precursor . These methods highlight the versatility and creativity in synthesizing azabicycloheptane derivatives, which could be applied to the synthesis of "6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride".
Molecular Structure Analysis
The molecular structure of azabicycloheptane derivatives is characterized by a bicyclic framework that provides conformational rigidity. This rigidity is beneficial for the binding affinity and selectivity of drug molecules. The papers do not directly analyze the molecular structure of "this compound", but they do discuss the synthesis and properties of related structures, which can provide insights into the behavior of the trifluoromethyl group in such a bicyclic system .
Chemical Reactions Analysis
The chemical reactivity of azabicycloheptane derivatives is influenced by the strain within the bicyclic system and the nature of substituents. For example, the [2+2]-photochemical intermolecular cycloaddition is a key reaction for synthesizing functionalized 3-azabicyclo[3.2.0]heptanes . The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues also involves an intermolecular [2+2] photocycloaddition . These reactions demonstrate the potential for creating diverse derivatives, which could be relevant for the chemical reactions involving "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicycloheptane derivatives are determined by their molecular structure. The presence of a trifluoromethyl group, as in the compound of interest, would likely influence the compound's lipophilicity, electronic properties, and metabolic stability. While the papers do not provide specific data on "this compound", they do offer insights into the properties of related compounds. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives provides information on the barriers to rotation around certain bonds, which can be lower than in unstrained analogs . This information can be extrapolated to predict the behavior of the trifluoromethyl derivative.
科学的研究の応用
Organic Synthesis and Chemical Transformations
Researchers have explored the synthesis and conversion mechanisms of 2-azabicyclo[2.2.1]heptanes, which are crucial for the development of novel chemical entities. For instance, Portoghese and Sepp (1973) described a facile route to 6-substituted 2-azabicyclo[2.2.1]heptanes, highlighting the significance of such compounds in organic synthesis (Portoghese & Sepp, 1973). This work underscores the steric requirements of nitrogen lone pairs in these structures, similar to those in norborneol, reflecting their potential for diverse chemical transformations.
Polymer Chemistry
The interaction of hexafluoroacetone azine with esters of 1,6-heptadien-4-ol, as studied by Nuyken et al. (1989), leads to the formation of polymers containing 4,4,8,8-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octan-2,6-diyl groups. These polymers exhibit partial crystallinity and complete solubility in common solvents due to their ester functions, suggesting applications in materials science and polymer chemistry (Nuyken, Maier, & Burger, 1989).
Pharmaceutical Compound Development
The structural characterization of similar bicyclic compounds, such as the 7-azabicyclo[2.2.1]heptane nucleus found in epibatidine, hints at the potential for developing novel pharmacological agents. Britvin and Rumyantsev (2017) conducted a study on 7-azabicyclo[2.2.1]heptane (7-azanorbornane), revealing insights into the structural aspects of these compounds that could inform the design of new therapeutic molecules (Britvin & Rumyantsev, 2017).
特性
IUPAC Name |
6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-4-1-5(6)11-3-4;/h4-5,11-12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEDTDXTWIGLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B2537155.png)
![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2537156.png)

methanone](/img/structure/B2537159.png)
![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)





![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)